Saclofen

Catalog No.
S542280
CAS No.
125464-42-8
M.F
C9H12ClNO3S
M. Wt
249.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saclofen

CAS Number

125464-42-8

Product Name

Saclofen

IUPAC Name

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid

Molecular Formula

C9H12ClNO3S

Molecular Weight

249.72 g/mol

InChI

InChI=1S/C9H12ClNO3S/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H,12,13,14)

InChI Key

JYLNVJYYQQXNEK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid, saclofen

Canonical SMILES

C1=CC(=CC=C1C(CN)CS(=O)(=O)O)Cl

Description

The exact mass of the compound Saclofen is 249.0226 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - gamma-Aminobutyric Acid - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding GABA-B Receptor Function

Saclofen is a valuable tool for researchers studying the function of GABA-B receptors. By blocking these receptors, scientists can observe the resulting changes in neuronal activity and behavior. This helps to elucidate the specific roles of GABA-B signaling in various physiological processes [2]. For example, studies using saclofen have shed light on the involvement of GABA-B receptors in pain perception, memory, and emotional regulation [3, 4].

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Investigating Neurological Disorders

Due to its ability to block GABA-B receptor activity, saclofen is also used in research on neurological disorders where GABA-B signaling might be dysregulated. For instance, researchers may use saclofen in animal models of epilepsy to assess its potential for reducing seizure activity [5]. Additionally, saclofen might be helpful in studying disorders like spasticity and Parkinson's disease, where abnormal muscle tone is a prominent symptom [6].

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Saclofen is a competitive antagonist of the gamma-aminobutyric acid B receptor, commonly referred to as the GABA B receptor. It is a sulfonic acid derivative and an analogue of the GABA B agonist baclofen. The compound has the chemical formula C₉H₁₂ClNO₃S and is known for its role in modulating neurotransmitter release in the central nervous system. Saclofen interacts with GABA B receptors, which are heptahelical receptors that couple to Gi/o class heterotrimeric G-proteins, influencing neuronal excitability and synaptic transmission .

Saclofen acts as a competitive antagonist at GABAB receptors. These receptors are G protein-coupled receptors (GPCRs) found in the nervous system. When GABA, the primary inhibitory neurotransmitter, binds to GABAB receptors, it activates a signaling cascade that reduces neuronal activity. Saclofen binds to the same receptor site as GABA, blocking its interaction and preventing the inhibitory signal [, ]. This allows researchers to study the specific roles of GABAB receptor activation in various physiological processes.

Primarily related to its interactions with GABA B receptors. As a competitive antagonist, it binds to these receptors without activating them, effectively blocking the action of endogenous GABA and other agonists like baclofen. This binding can lead to altered neurotransmitter release patterns, particularly affecting calcium channel activity and potassium currents in neurons .

The biological activity of saclofen is characterized by its ability to inhibit the effects of GABA B receptor activation. While it serves as an antagonist, paradoxically, it has been observed to exhibit anticonvulsant properties in certain experimental models. This effect is attributed to its modulation of thalamo-cortical circuits, where antagonizing GABA B receptors can lower the threshold for T-type calcium channel opening, thereby influencing neuronal excitability in a way that may reduce seizure activity .

Saclofen can be synthesized through several methods, one of which involves the reaction of 3-amino-2-(4-chlorophenyl)propanesulfonic acid with specific reagents under controlled conditions. The synthesis typically includes steps that ensure the formation of the sulfonic acid group while maintaining the integrity of the aromatic ring. Detailed methodologies often include purification steps to isolate the desired enantiomer that exhibits biological activity .

Saclofen is primarily utilized in research settings to investigate the pharmacological characteristics of GABA B receptors. Its ability to block these receptors makes it valuable for studying various neurological conditions, including epilepsy and anxiety disorders. Additionally, ongoing research is exploring potential therapeutic applications in treating conditions where modulation of GABAergic signaling could be beneficial .

Studies have shown that saclofen interacts specifically with GABA B receptors, demonstrating a higher potency than other antagonists like phaclofen. For instance, 2-hydroxy-saclofen has been noted for its enhanced ability to displace baclofen binding compared to saclofen itself, indicating potential avenues for developing more effective GABA B antagonists . These interactions are crucial for understanding how alterations in GABA signaling can impact neurological function.

Several compounds share structural and functional similarities with saclofen. Below is a comparison highlighting their uniqueness:

CompoundTypeMechanism of ActionUnique Features
BaclofenAgonistActivates GABA B receptorsUsed clinically for spasticity management
PhaclofenAntagonistBlocks GABA B receptor activationLess potent than saclofen
2-Hydroxy-saclofenAntagonistMore potent than saclofenImproved binding affinity for GABA B receptors
GabapentinModulatorInhibits excitatory neurotransmissionPrimarily used for neuropathic pain
PregabalinModulatorReduces neurotransmitter releaseUsed for anxiety and fibromyalgia

Saclofen's unique position as a competitive antagonist allows it to provide insights into GABA B receptor function while offering potential therapeutic avenues distinct from those exploited by its agonist counterparts like baclofen .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.0226421 g/mol

Monoisotopic Mass

249.0226421 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LRZ36BCQ1Y

MeSH Pharmacological Classification

GABA Antagonists

Wikipedia

Saclofen

Dates

Modify: 2023-08-15
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13: Varani AP, Pedrón VT, Bettler B, Balerio GN. Involvement of GABAB receptors in biochemical alterations induced by anxiety-related responses to nicotine in mice: genetic and pharmacological approaches. Neuropharmacology. 2014 Jun;81:31-41. doi: 10.1016/j.neuropharm.2014.01.030. Epub 2014 Jan 30. PubMed PMID: 24486711.
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